molecular formula C4H13NO7P2 B1665697 Alendronic acid CAS No. 66376-36-1

Alendronic acid

Cat. No. B1665697
CAS RN: 66376-36-1
M. Wt: 249.1 g/mol
InChI Key: OGSPWJRAVKPPFI-UHFFFAOYSA-N
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Description

Alendronic acid is a bisphosphonate drug that prevents osteoclastic bone resorption and is used for the prevention and treatment of osteoporosis . It works by slowing down the production of the cells that wear down bone (osteoclasts), which helps to improve bone strength and makes the bone less fragile .


Synthesis Analysis

A new polymorph of anhydrous sodium alendronate has been synthesized and characterized by single crystal X-ray diffraction as well as infrared spectroscopy and thermal analysis . The title compound was compared with alendronic acid and other known alkali metal alendronate salts . Moreover, the powder X-ray diffraction, DSC, thermogravimetry/derivative thermogravimetry, and FT-IR results are also reported .


Molecular Structure Analysis

Alendronic acid is a 1,1-bis (phosphonic acid) that is methanebis (phosphonic acid) in which the two methylene hydrogens are replaced by hydroxy and 3-aminopropyl groups . The molecular formula of Alendronic acid is C4H13NO7P2 .


Chemical Reactions Analysis

Alendronic acid binds to bone hydroxyapatite . Bone resorption causes local acidification, releasing alendronic acid which is then taken into osteoclasts by fluid-phase endocytosis . Endocytic vesicles are acidified, releasing alendronic acid to the cytosol of osteoclasts where they induce apoptosis .


Physical And Chemical Properties Analysis

The molecular formula of Alendronic acid is C4H13NO7P2 and its molecular weight is 249.10 g/mol .

Scientific Research Applications

Bone Density and Osteoporosis Management

Alendronic acid, a nitrogen-containing bisphosphonate, is primarily recognized for its effectiveness in managing osteoporosis. It binds to bone surfaces and inhibits bone resorption by osteoclasts. In various studies, oral alendronate has been shown to produce sustained increases in bone mineral density (BMD) in postmenopausal women, men with primary osteoporosis, and individuals receiving corticosteroid therapy. Notably, alendronate does not impair bone quality as evidenced by histomorphometric analyses (Sharpe, Noble, & Spencer, 2001). Additionally, alendronate has demonstrated greater effects than risedronic acid on BMD and bone turnover in postmenopausal women with osteoporosis (Reid et al., 2006).

Pharmacokinetics and Bioavailability

Alendronate's pharmacokinetics are crucial in understanding its effectiveness. The drug is not metabolized but is cleared from the plasma through uptake into bone and renal excretion. Its oral bioavailability ranges from 0.9 to 1.8%, with food significantly inhibiting absorption. Removal from the bone reflects the turnover rate of the skeleton, while renal clearance involves both glomerular filtration and a specialized secretory pathway (Porras, Holland, & Gertz, 1999).

Inhibition of Protein-Tyrosine Phosphatases

Alendronate inhibits protein-tyrosine phosphatases (PTPs), suggesting these may be molecular targets. This inhibition in the presence of calcium follows first-order kinetic behavior. The process appears to be active site-directed and sensitive to constituents like EDTA and dithiothreitol. The inhibition mechanism involves a combination of alendronate, metal ions, and hydrogen peroxide, leading to oxidation of the catalytic cysteine in PTPs (Skorey et al., 1997).

Effect on Human Ovarian Cancer Cells

Research has explored the impact of alendronate on human ovarian cancer cells. It was found that alendronate inhibits lysophosphatidic acid-induced migration of these cells by attenuating the activation of Rho. This effect is achieved by preventing geranylgeranylation, which is crucial for cell migration. Such findings suggest potential applications of alendronate beyond bone diseases (Sawada et al., 2002).

Safety And Hazards

Alendronic acid is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Alendronic acid is good for your bones – it makes them stronger and less likely to break . You’ll usually take it as a tablet or liquid, once a week . Take alendronic acid first thing in the morning, before you have anything to eat or drink and before you take any other medicines .

properties

IUPAC Name

(4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSPWJRAVKPPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121268-17-5 (mono-hydrochloride salt, trihydrate)
Record name Alendronic acid [INN:BAN]
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DSSTOX Substance ID

DTXSID5022568
Record name Alendronic Acid
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Molecular Weight

249.10 g/mol
Source PubChem
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Physical Description

Solid
Record name Alendronic acid
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Mechanism of Action

Alendronic acid binds to bone hydroxyapatite. Bone resorption causes local acidification, releasing alendronic acid which is that taken into osteoclasts by fluid-phase endocytosis. Endocytic vesicles are acidified, releasing alendronic acid to the cytosol of osteoclasts where they induce apoptosis. Inhibition of osteoclasts results in decreased bone resorption which is shown through decreased urinary calcium, deoxypyridinoline and cross-linked N-telopeptidases of type I collagen., Animal studies have indicated the following mode of action. At the cellular level, alendronate shows preferential localization to sites of bone resorption, specifically under osteoclasts. The osteoclasts adhere normally to the bone surface but lack the ruffled border that is indicative of active resorption. Alendronate does not interfere with osteoclast recruitment or attachment, but it does inhibit osteoclast activity. Studies in mice on the localization of radioactive (3)H-alendronate in bone showed about 10-fold higher uptake on osteoclast surfaces than on osteoblast surfaces. Bones examined 6 and 49 days after (3)H-alendronate administration in rats and mice, respectively, showed that normal bone was formed on top of the alendronate, which was incorporated inside the matrix. While incorporated in bone matrix, alendronate is not pharmacologically active. Thus, alendronate must be continuously administered to suppress osteoclasts on newly formed resorption surfaces. Histomorphometry in baboons and rats showed that alendronate treatment reduces bone turnover (i.e., the number of sites at which bone is remodeled). In addition, bone formation exceeds bone resorption at these remodeling sites, leading to progressive gains in bone mass., Alendronate (alendronate sodium hydrate) is a nitrogen-containing bisphosphonate, which combines with the bone surface and reduces osteoclast-mediated bone resorption. It is a third-generation bisphosphonate compound, specifically distributed on the surface of bone resorption and taken into osteoclasts. Under the closed circumstances which is formed with osteoclast and the bone surface, alendronate becomes detached from the bone surface and taken into osteoclast since acid released from osteoclast leads to pH decrease (acidified). The uptaken alendronate blocks the pathway of mevalonic acid synthesis, which is cholesteric synthesis, inhibits the prenylation of GTP binding protein, and decreases the osteoclast's function by influencing the cytoskeleton. This restraint of alendronate in bone resorption against osteoclasts is reversible, showing no cytotoxicity at more than hundredfold concentration level at which action occurs. ..., The differences that exist among individual BPs in terms of mineral binding and biochemical actions may explain differences in their clinical behavior and effectiveness. The classical pharmacological effects of bisphosphonates (BPs) appear to be the result of two key properties: their affinity for bone mineral and their inhibitory effects on osteoclasts. There is new information about both properties. Mineral binding affinities differ among the clinically used BPs and may influence their differential distribution within bone, their biological potency, and their duration of action. The antiresorptive effects of the nitrogen-containing BPs (including alendronate, risedronate, ibandronate, and zoledronate) appear to result from their inhibition of the enzyme farnesyl pyrophosphate synthase (FPPS) in osteoclasts. FPPS is a key enzyme in the mevalonate pathway, which generates isoprenoid lipids utilized for the post-translational modification of small GTP-binding proteins that are essential for osteoclast function. Effects on other cellular targets, such as osteocytes, may also be important. BPs share several common properties as a drug class. However, as with other families of drugs, there are obvious chemical, biochemical, and pharmacological differences among the individual BPs. Each BP has a unique profile that may help to explain potential clinical differences among them, in terms of their speed and duration of action, and effects on fracture reduction.
Record name Alendronic acid
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Product Name

Alendronic acid

Color/Form

Fine white powder

CAS RN

66376-36-1
Record name Alendronic acid
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Record name Alendronic acid [INN:BAN]
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Record name Phosphonic acid, P,P'-(4-amino-1-hydroxybutylidene)bis
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Record name ALENDRONIC ACID
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Record name Alendronic acid
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Record name Alendronic acid
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Melting Point

233-235 °C (decomposes), MP: 257-262.5 °C. Soluble in water; very slightly soluble in alcohol. Practically insoluble in chloroform. /Alendronic acid, monosodium salt trihydrate/
Record name Alendronic acid
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Synthesis routes and methods I

Procedure details

4-Aminobutyric acid (50 gm), phosphorous acid (140 gm) and n-octane (1000 mL) was taken in a four necked round bottom flask fitted with an addition funnel, mechanical stirrer, condenser and thermometer pocket and allowed to stir at 90-95° C. Phosphorus trichloride (240 gm) was then added to the reaction mixture and allowed to heat at 90-95° C. The reaction mixture was cooled and distilled water (500 mL) was added to it. The reaction mixture was further heated to 90-95° C. It was then cooled and ethanol (1000 mL) was added to it. The solution was further cooled to 0-5° C. and stirred for 4-5 hrs. The precipitated solid was filtered and washed with ethanol and dried under vacuum to yield 52.0 gm product.
Quantity
50 g
Type
reactant
Reaction Step One
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140 g
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reactant
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240 g
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reactant
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Quantity
1000 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of calcium phosphate was prepared by introducing 100 mg of CDA into 8.75 ml of ultrapure water mixed with 1.25 ml of a 0.02 mol.l−1 sodium alendronate aqueous solution. The suspension was placed in a tube maintained at room temperature, and was stirred with a rotary stirrer at 16 rpm for 5 days. The suspension was then centrifuged and the most part of the supernatant was removed. The solid residue was filtered off, washed several times with small portions of ultrapure water, and then dried at room temperature. The resulting solid contained 7.4 wt % alendronate.
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0 (± 1) mol
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0 (± 1) mol
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Quantity
8.75 mL
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solvent
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Synthesis routes and methods III

Procedure details

The mixture of 5 eq. phosphorous acid, 4-aminobutyric acid and morpholine. HCl is melted together until uniform solution is formed. The reaction mixture is cooled to about 70° C. and 2 eq. of PCl3 are carefully added. The mixture is heated for about 5.5 hours before the reaction mixture is hydrolyzed in aqueous acid at about 80° C. and alendronate is isolated from an ethanolic solution.
Quantity
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[Compound]
Name
morpholine. HCl
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

contacting tetramethyl phthalimido-1-hydroxybutylidene-bisphosphonate from Step (b) with aqueous hydrochloric acid at a temperature range of 80° C. to reflux to form 4-amino-1-hydroxybutylidene-bisphosphonic acid.
Name
tetramethyl phthalimido-1-hydroxybutylidene-bisphosphonate
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

Tetramethyl-1,1-bisphosphono-1-hydroxy-4-phthalimidobutane 40 g (0.091 mole) from Step 4 was dissolved in 200 ml of 6N HCl and the solution refluxed for 18 hours.
Name
Tetramethyl-1,1-bisphosphono-1-hydroxy-4-phthalimidobutane
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,480
Citations
TA Pawade, MK Doris, R Bing, AC White, L Forsyth… - Circulation, 2021 - Am Heart Assoc
… In this single-center, parallel-group, double-blind, randomized controlled trial, we demonstrate that treatment with denosumab or alendronic acid had no significant effect on the …
Number of citations: 68 www.ahajournals.org
MF Mady, R Ortega, MA Kelland - Energy & Fuels, 2022 - ACS Publications
… via the reaction of alendronic acid with formaldehyde-sodium … the amino group by reacting alendronic acid with acrylic acid, … All modified alendronic acid derivatives were screened for …
Number of citations: 10 pubs.acs.org
AD Duckworth, MM McQueen, CE Tuck… - Journal of Bone and …, 2019 - Wiley Online Library
… was 10.2 ± 3.3 days in the alendronic acid group and 10.4 ± 3.2 days in the … alendronic acid and 17 days in the placebo group. Patients were prescribed 70 mg of oral alendronic acid or …
Number of citations: 32 asbmr.onlinelibrary.wiley.com
PD Miller, T Schnitzer, R Emkey, E Orwoll… - Clinical drug …, 2004 - Springer
… use of daily and weekly alendronic acid regimens in a crossover, … In men with osteoporosis, alendronic acid 10mg daily … efficacy and tolerability of alendronic acid 70mg once weekly for …
Number of citations: 43 link.springer.com
PW Kämmerer, AM Pabst, M Dau… - … Research Part A, 2020 - Wiley Online Library
This study analyzed the influence of titanium (TiO 2 ) surface modifications with two osteogenic proteins (BMP‐2, BMP‐7) and an anti‐osteoclastic drug (alendronic acid [AA]) on …
Number of citations: 23 onlinelibrary.wiley.com
DJ Bobyn, R Thompson, L Lim, JA Pura… - Clinical Orthopaedics …, 2014 - journals.lww.com
… The purpose of this study was to determine the effect of local elution of the bisphosphonate alendronic acid on bone formation around porous titanium implants in an animal model. …
Number of citations: 49 journals.lww.com
TDT Nguyen, A Pitchaimani, S Aryal - Scientific Reports, 2016 - nature.com
… hypothesized that the Alendronic acid moiety with hydrophilic … is made up of Alendronic acid modified lipid and PLGA … drug, and (3) hydrophilic alendronic acid, an outer corona layer, …
Number of citations: 39 www.nature.com
AC Parente-Pereira, H Shmeeda… - The Journal of …, 2014 - journals.aai.org
… acid and alendronic acid, … alendronic acid was 150-fold higher, rendering it much more suited to in vivo use. When injected into the peritoneal cavity, free and liposomal alendronic acid …
Number of citations: 60 journals.aai.org
S Teixeira, MM Santos, MH Fernandes… - Pharmaceutics, 2020 - mdpi.com
… In particular, we describe the synthesis of eight new Ionic Liquids and Organic Salts from alendronic acid (ALN–OSILs) as mono- and dianion by combination with one or two units of …
Number of citations: 19 www.mdpi.com
D Bradley, V Patel, C Honeyman, M McGurk - Journal of Oral and …, 2021 - Elsevier
… We present a case where oral alendronic acid was used as an adjuvant treatment after … We present the use of oral alendronic acid as adjuvant treatment to surgical debulking for a …
Number of citations: 7 www.sciencedirect.com

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